![molecular formula C17H17BrN2O3S B2644525 3-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide CAS No. 942007-15-0](/img/structure/B2644525.png)
3-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
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Overview
Description
3-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its ability to inhibit the growth of cancer cells and has been extensively studied for its mechanism of action and physiological effects.
Scientific Research Applications
Sulfonylation Reactions and Quinoline Derivatives
Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines
This study describes the development of an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position using sodium sulfinates as sulfide sources. The resulting derivatives were obtained in moderate to high yields, highlighting an environmentally friendly approach due to the generation of benign byproducts and the use of less odorous, safer reagents compared to traditional methods (Xia et al., 2016).
Analysis of Quinolinone Structures
The scientific interest in quinolinones, as versatile building blocks for applications across pharmacy, medicine, physics, and engineering, was showcased. The synthesis and characterization of novel quinolinone structures with various ligands demonstrate their potential utility in diverse scientific fields, with specific attention to their crystallographic structures and molecular interactions (Michelini et al., 2019).
Potential Biological Activities
Design and Synthesis of Quinoline Based 1,2,3-Triazoles
The synthesis of novel quinoline derivatives integrated with 1,2,3-triazoles was explored for their antimicrobial and antimalarial activities. The study highlights the potential of these compounds in developing new therapeutic agents (Parthasaradhi et al., 2015).
Antimicrobial Screening of Novel Quinoline Derivatives
Another study focused on synthesizing and characterizing new quinoline derivatives for their in vitro antimicrobial properties. The research underscores the ongoing efforts to identify novel compounds with significant antimicrobial activity, addressing the urgent need for new antibiotics (Idrees et al., 2020).
Future Directions
properties
IUPAC Name |
3-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c1-24(22,23)20-9-3-5-12-11-15(7-8-16(12)20)19-17(21)13-4-2-6-14(18)10-13/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFSQYSPMHYKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
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